1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol
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Overview
Description
1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety, a piperazine ring, and a naphthalen-2-ol group. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gaba-ergic neurotransmission
Mode of Action
It has been suggested that it might influence gaba-ergic neurotransmission . This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, leading to a decrease in neuronal excitability.
Biochemical Pathways
The compound’s influence on GABA-ergic neurotransmission suggests that it may affect the GABAergic pathway . This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression.
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and low toxicity
Result of Action
The compound has been found to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . Moreover, it showed good antidepressant activity . These results suggest that the compound could have potential therapeutic applications in the treatment of epileptic disorders and depression.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability Additionally, the compound’s efficacy can be influenced by the physiological environment, such as the presence of other drugs or substances in the body
Biochemical Analysis
Biochemical Properties
It has been suggested that it might influence GABA-ergic neurotransmission in the brain . This could potentially involve interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It also demonstrated 50% protection in a pilocarpine-induced model of status epilepticus (SE) at a dose of 100 mg/kg in rats .
Molecular Mechanism
It is suggested that it might influence GABA-ergic neurotransmission in the brain . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been shown to exhibit good antidepressant activity and did not exhibit any significant toxicity .
Dosage Effects in Animal Models
In animal models, the effects of 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol vary with different dosages. For instance, in a pilocarpine-induced model of status epilepticus (SE), it demonstrated 50% protection at a dose of 100 mg/kg in rats .
Metabolic Pathways
It is suggested that it might influence GABA-ergic neurotransmission in the brain , which could involve interactions with various enzymes or cofactors.
Transport and Distribution
It is suggested that it might influence GABA-ergic neurotransmission in the brain , which could involve interactions with various transporters or binding proteins.
Subcellular Localization
It is suggested that it might influence GABA-ergic neurotransmission in the brain , which could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
The synthesis of 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the piperazine derivative: The benzo[d][1,3]dioxole intermediate is reacted with piperazine to form the piperazine derivative.
Coupling with naphthalen-2-ol: The final step involves coupling the piperazine derivative with naphthalen-2-ol under specific reaction conditions, such as the use of a base like potassium carbonate and a solvent like xylene.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol can be compared with other similar compounds, such as:
BPPU (1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea): An anticonvulsant and antidepressant agent with a similar piperazine structure.
Properties
IUPAC Name |
1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-21-7-6-18-3-1-2-4-19(18)20(21)15-25-11-9-24(10-12-25)14-17-5-8-22-23(13-17)28-16-27-22/h1-8,13,26H,9-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYCTGKXNMJGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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